Derwentioside B, also known as 6-O-para-hydroxy-benzoyl-aucubin, is a naturally occurring compound classified within the iridoid family. Iridoids are a class of monoterpenoid compounds primarily derived from plants, recognized for their diverse biological activities and potential therapeutic applications. Derwentioside B has garnered attention due to its unique structural properties and biological activities, making it a subject of interest in pharmacological research.
Derwentioside B is primarily isolated from various plant species, particularly those belonging to the family of Lamiaceae and Scrophulariaceae. These plants are often utilized in traditional medicine and have been studied for their phytochemical constituents, including iridoids. The compound's extraction typically involves methods such as solvent extraction or chromatographic techniques to obtain pure derivatives for further analysis and application.
Derwentioside B is classified as an iridoid glycoside. Iridoids are characterized by their cyclopentane ring structure fused with a six-membered ring, often containing various substituents that influence their biological activity. This classification highlights its significance in natural product chemistry and pharmacognosy.
The synthesis of Derwentioside B can be approached through several methods, including total synthesis and semi-synthesis from natural precursors.
The synthesis process may involve:
Derwentioside B has the molecular formula with a molecular weight of approximately 466.44 g/mol. Its structure features a bicyclic iridoid skeleton with a para-hydroxy-benzoyl moiety attached to the sugar unit.
InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15-,16+,17-,18+,19-,21-,22+/m0/s1JZWZFNOVWZEQMF-IDFFTYOGSA-NDerwentioside B participates in various chemical reactions typical of iridoids, including:
These reactions may require specific conditions such as controlled pH levels and temperature to ensure complete conversion without degradation of sensitive functional groups.
The biological activity of Derwentioside B is attributed to its interaction with various cellular targets. It has been shown to modulate receptor activity and signal transduction pathways:
Research indicates that its pharmacological effects may include anti-inflammatory, antioxidant, and potential anticancer properties.
Derwentioside B is typically characterized by:
Key chemical properties include:
Derwentioside B has several applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4